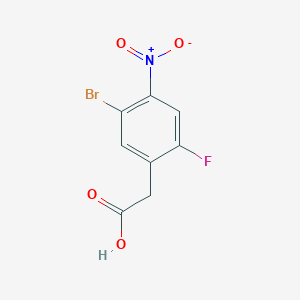

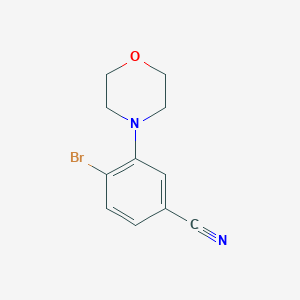

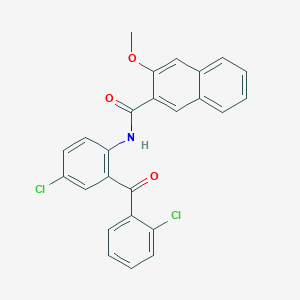

N-(3-cyanophenyl)phenazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyanophenyl)phenazine-1-carboxamide, also known as NPC, is a synthetic compound that belongs to the phenazine family. This group of organic compounds has been found to exhibit a wide range of biological activities. It is a phenazine derivative and is strongly antagonistic to fungal phytopathogens .

Synthesis Analysis

The biosynthesis of phenazine-1-carboxamide (PCN) has been studied extensively. The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Applications De Recherche Scientifique

Antitumor Applications

Phenazine derivatives, including N-(3-cyanophenyl)phenazine-1-carboxamide, have been studied for their potential antitumor activities. For example, a study by Rewcastle et al. (1987) explored substituted phenazine-1-carboxamides, highlighting their cytotoxicity and potential as antitumor drugs due to their DNA-intercalating properties. The study found that the cytotoxicity of these compounds correlated with the electron-withdrawing power of the substituent group, indicating the significance of structural modifications in enhancing antitumor activity Rewcastle, G., Denny, W., & Baguley, B. (1987). Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. Journal of Medicinal Chemistry, 30(5), 843-851.

Antibacterial Applications

Phenazine derivatives are also known for their antibacterial properties. A study by De Logu et al. (2009) investigated N-aryl and N-heteryl phenazine-1-carboxamide derivatives for their in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. The study found that these compounds showed promising activity, suggesting their potential as agents for treating infections caused by drug-resistant M. tuberculosis strains De Logu, A., Palchykovska, L., Kostina, V., Sanna, A., Meleddu, R., Chisu, L., Alexeeva, I., & Shved, A. D. (2009). Novel N-aryl- and N-heteryl phenazine-1-carboxamides as potential agents for the treatment of infections sustained by drug-resistant and multidrug-resistant Mycobacterium tuberculosis. International Journal of Antimicrobial Agents, 33(3), 223-229.

Environmental and Agricultural Applications

Phenazine derivatives, such as phenazine-1-carboxamide (PCN), have been explored for their role in biological control against fungal phytopathogens, contributing to plant growth promotion. Enhanced biosynthesis of PCN by engineered Pseudomonas chlororaphis, for example, has been demonstrated to significantly increase PCN production, offering a sustainable approach to managing plant diseases Peng, H., Zhang, P., Bilal, M., Wang, W., Hu, H., & Zhang, X. (2018). Enhanced biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis HT66. Microbial Cell Factories, 17.

Mécanisme D'action

Target of Action

N-(3-cyanophenyl)phenazine-1-carboxamide, a phenazine derivative, is known to exhibit strong antagonistic activity against fungal phytopathogens . The primary targets of this compound are the cellular structures of these pathogens, particularly the cell wall and cell membrane .

Mode of Action

N-(3-cyanophenyl)phenazine-1-carboxamide interacts with its targets by causing significant changes in the microscopic morphology of the pathogens. For instance, it has been observed that the mycelium treated with this compound produces a red secretion and exhibits progressive creeping growth . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .

Biochemical Pathways

The action of N-(3-cyanophenyl)phenazine-1-carboxamide affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Result of Action

The action of N-(3-cyanophenyl)phenazine-1-carboxamide results in molecular and cellular effects on the pathogens. There were 6838 DEGs under treatment, including 291 significant DEGs, of which 143 were upregulated and 148 downregulated . These changes in gene expression lead to the observed changes in the microscopic morphology of the pathogens .

Action Environment

The action, efficacy, and stability of N-(3-cyanophenyl)phenazine-1-carboxamide can be influenced by environmental factors. For instance, phenazine-producing bacteria are positively correlated with warmer and more arid soils and lower species diversity . This suggests that in a warming climate, the production and action of phenazine derivatives like N-(3-cyanophenyl)phenazine-1-carboxamide may impact the composition of the microbial communities associated with certain crops .

Orientations Futures

The future directions for N-(3-cyanophenyl)phenazine-1-carboxamide involve improving its production for its development as a biopesticide . This can be achieved through fermentation optimization in both shake flask and bioreactor . The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .

Propriétés

IUPAC Name |

N-(3-cyanophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMJTICUBZSYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B2706798.png)

![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)

![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706814.png)